A-Methylbenzylzinc bromide

Catalog No.
S1899160
CAS No.
85459-20-7
M.F
C8H9ClZn
M. Wt
206.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
A-Methylbenzylzinc bromide

CAS Number

85459-20-7

Product Name

A-Methylbenzylzinc bromide

IUPAC Name

chlorozinc(1+);ethylbenzene

Molecular Formula

C8H9ClZn

Molecular Weight

206.0 g/mol

InChI

InChI=1S/C8H9.ClH.Zn/c1-2-8-6-4-3-5-7-8;;/h2-7H,1H3;1H;/q-1;;+2/p-1

InChI Key

KANYAGWTVSYXEU-UHFFFAOYSA-M

SMILES

C[CH-]C1=CC=CC=C1.[Zn+]Br

Canonical SMILES

C[CH-]C1=CC=CC=C1.Cl[Zn+]

The exact mass of the compound A-Methylbenzylzinc bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

alpha-Methylbenzylzinc bromide (CAS 85459-20-7) is a secondary benzylic organozinc reagent, predominantly procured as a 0.5 M solution in tetrahydrofuran (THF) for advanced organic synthesis . As a moderately nucleophilic organometallic, it serves as a highly reliable C(sp3) coupling partner in palladium- or nickel-catalyzed Negishi cross-coupling reactions . Its defining structural feature—an alpha-methyl group—distinguishes it from primary benzylic zincs by introducing a stereocenter and steric bulk, which are critical for synthesizing branched 1-phenylethyl motifs found in numerous active pharmaceutical ingredients (APIs). Commercially, it offers a highly stable, ready-to-use alternative to in situ generated Grignard reagents, providing quantitative functional group tolerance and minimizing homocoupling side reactions during the late-stage functionalization of complex heterocycles.

Substituting alpha-methylbenzylzinc bromide with cheaper or more common analogs severely compromises synthetic workflows and pharmaceutical yields. Replacing it with its Grignard equivalent, alpha-methylbenzylmagnesium bromide, results in catastrophic chemoselectivity failures; the highly reactive magnesium species rapidly attacks sensitive functional groups (such as esters, ketones, and nitriles) and is highly prone to Wurtz-type homocoupling, reducing cross-coupling yields to unusable levels [1]. Conversely, substituting with primary benzylzinc bromide fails to install the critical alpha-methyl branch, stripping the target molecule of its required 1-phenylethyl stereocenter [2]. Furthermore, attempting to move to a higher substitution tier by using tertiary benzylic zincs (e.g., cumylzinc bromide) fails entirely during reagent generation due to rapid competitive dehydrohalogenation [1]. Thus, for branched benzylic cross-coupling, alpha-methylbenzylzinc bromide is a non-interchangeable procurement requirement.

Chemoselectivity in Late-Stage Functionalization

In complex API synthesis, the choice of organometallic reagent dictates the need for protecting groups. alpha-Methylbenzylzinc bromide demonstrates exceptional chemoselectivity, routinely achieving >80-90% cross-coupling yields in the presence of electrophilic functional groups such as esters, ketones, and nitriles[1]. In direct contrast, the generic Grignard substitute, alpha-methylbenzylmagnesium bromide, typically yields <10% of the desired cross-coupled product under similar conditions due to rapid, competitive nucleophilic attack on these sensitive moieties and severe Wurtz-type homocoupling [1].

Evidence DimensionCross-coupling yield in the presence of electrophilic functional groups
Target Compound Dataalpha-Methylbenzylzinc bromide (>80-90% yield, high tolerance)
Comparator Or Baselinealpha-Methylbenzylmagnesium bromide (<10% yield, rapid nucleophilic degradation)
Quantified DifferenceGreater than 70-80% absolute yield improvement in unprotected electrophilic substrates
ConditionsPd-catalyzed cross-coupling with electrophile-bearing aryl halides at 25-50 °C

Procuring the zinc reagent allows buyers to bypass costly and time-consuming protection/deprotection steps during late-stage pharmaceutical synthesis.

Diastereoselective Control in C(sp2)-C(sp3) Couplings

The alpha-methyl group of this zinc reagent provides critical steric bulk required for stereocontrolled synthesis. When utilizing beta-amido derivatives of alpha-methylbenzylzinc bromide in Pd(OAc)2/S-Phos catalyzed Negishi couplings, researchers can achieve highly controllable diastereoselectivity, yielding syn or anti 1-arylphenylethylamines with >90:10 diastereomeric ratios depending on the directing group [1]. The primary analog, benzylzinc bromide, inherently yields 0% diastereoselectivity as it lacks the substitution necessary to form a chiral benzylic center[1].

Evidence DimensionStereochemical control (syn/anti diastereoselectivity)
Target Compound Dataalpha-Methylbenzylzinc bromide derivatives (>90:10 dr achievable)
Comparator Or BaselineBenzylzinc bromide (0% diastereoselectivity, forms achiral products)
Quantified Difference>90% increase in diastereomeric excess for branched benzylic products
ConditionsPd(OAc)2 / S-Phos catalyzed Negishi coupling with aryl bromides

This specific substitution pattern is a strict procurement requirement for synthesizing medicinally important chiral 1-arylphenylethylamine pharmacophores.

Reagent Stability and Resistance to Elimination

The stability of benzylic zinc reagents is highly dependent on their substitution degree. As a secondary benzylic zinc reagent, alpha-methylbenzylzinc bromide forms cleanly via direct zinc insertion, achieving reliable yields of 70-85% without undergoing significant degradation [1]. In stark contrast, attempting to synthesize the next substitution tier—tertiary benzylic zincs such as cumylzinc chloride or bromide—results in near 0% yield of the organozinc species due to rapid, competitive dehydrohalogenation (elimination) under standard insertion conditions [1].

Evidence DimensionOrganozinc formation yield and stability against elimination
Target Compound Dataalpha-Methylbenzylzinc bromide (70-85% insertion yield, stable)
Comparator Or BaselineCumylzinc halides (tertiary) (~0% yield, rapid competitive elimination)
Quantified Difference70-85% higher active reagent titer during preparation
ConditionsDirect zinc dust insertion in THF at 25 °C

Ensures reliable, scalable reagent generation and storage, preventing the catastrophic process failures associated with more highly substituted benzylic precursors.

Late-Stage Functionalization of KRAS and SUMO Inhibitors

alpha-Methylbenzylzinc bromide (0.5 M in THF) is directly procured for the late-stage installation of the 1-phenylethyl motif onto complex, highly decorated heterocyclic cores. Patent literature demonstrates its use in Pd-catalyzed Negishi couplings to synthesize advanced KRAS G12C inhibitors and SUMO activating enzyme inhibitors, where its mild reactivity preserves sensitive functional groups that would be destroyed by Grignard reagents[1] [2].

Stereoselective Synthesis of 1-Arylphenylethylamines

In medicinal chemistry programs targeting neurological or metabolic pathways, this compound serves as the foundational C(sp3) coupling partner. The steric influence of the alpha-methyl group allows for highly diastereoselective C(sp2)-C(sp3) cross-couplings, enabling the controlled synthesis of syn- or anti-1-arylphenylethylamine derivatives which cannot be accessed using primary benzylzinc bromide [3].

Synthesis of Branched Phenylacetic Acid Derivatives

For the industrial preparation of branched phenylacetic acids—key building blocks for NSAIDs and various CNS therapeutics—alpha-methylbenzylzinc bromide is reacted with carbon dioxide or chloroformates. Its superior stability against elimination compared to tertiary benzylic zincs ensures reproducible, high-yield acylations at scale [4].

Hydrogen Bond Acceptor Count

1

Exact Mass

203.968420 g/mol

Monoisotopic Mass

203.968420 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Last modified: 04-15-2024

Explore Compound Types